REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1(Cl)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1C=CC=CC=1>[CH:5]1([C:5]2[C:6]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)=[C:7]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)[CH:8]=[CH:9][CH:10]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.83 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours at room temperature
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
An organic phase was extracted
|
Type
|
DISTILLATION
|
Details
|
the obtained organic phase was distilled off at reduced pressure at 40° C
|
Type
|
DISTILLATION
|
Details
|
After further distilling off at reduced pressure at 170° C.
|
Type
|
TEMPERATURE
|
Details
|
the organic phase was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
50 ml of acetone was introduced
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C=1C(=C(C=CC1)C1CCCCC1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |